molecular formula C21H16FNO2S B4197917 2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-benzothiazole

2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-benzothiazole

Cat. No. B4197917
M. Wt: 365.4 g/mol
InChI Key: TXAPNNUQUVYNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-benzothiazole is a chemical compound with potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-benzothiazole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The compound this compound has been reported to have biochemical and physiological effects. It has been shown to decrease the expression of cyclin D1, which is involved in cell cycle progression. The compound has also been reported to increase the expression of Bax, which is involved in apoptosis.

Advantages and Limitations for Lab Experiments

The compound 2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-benzothiazole has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in scientific research as an anticancer agent. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.

Future Directions

There are several future directions for the compound 2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-benzothiazole. One direction is to optimize the compound for specific applications, such as breast cancer or lung cancer. Another direction is to investigate the mechanism of action in more detail to gain a better understanding of how the compound works. Additionally, future research could focus on developing analogs of the compound to improve its potency and selectivity.

Scientific Research Applications

The compound 2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-benzothiazole has been reported to have potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been reported to have antibacterial and antifungal activity.

properties

IUPAC Name

2-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO2S/c1-24-19-12-15(21-23-17-7-2-3-8-20(17)26-21)9-10-18(19)25-13-14-5-4-6-16(22)11-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAPNNUQUVYNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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